
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol is an organic compound with a complex structure that includes a nonylamino group, a phenyl group, and a propane-1,3-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropane-1,3-diol and nonylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to increase yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common.
化学反応の分析
Types of Reactions
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The nonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary alcohols.
科学的研究の応用
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and membrane interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nonylamino group can interact with hydrophobic regions of proteins, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
類似化合物との比較
Similar Compounds
- 2-phenoxy-1-phenylpropane-1,3-diol
- (4S)-3-[(2S)-2-{[(1S)-1-carboxynonyl]amino}propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Uniqueness
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol is unique due to its specific stereochemistry and the presence of both a nonylamino group and a phenyl group. These features confer distinct chemical properties and biological activities compared to similar compounds.
特性
CAS番号 |
665004-87-5 |
|---|---|
分子式 |
C18H31NO2 |
分子量 |
293.4 g/mol |
IUPAC名 |
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-11-14-19-17(15-20)18(21)16-12-9-8-10-13-16/h8-10,12-13,17-21H,2-7,11,14-15H2,1H3/t17-,18-/m0/s1 |
InChIキー |
JZCVUDCUNYDSAD-ROUUACIJSA-N |
異性体SMILES |
CCCCCCCCCN[C@@H](CO)[C@H](C1=CC=CC=C1)O |
正規SMILES |
CCCCCCCCCNC(CO)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



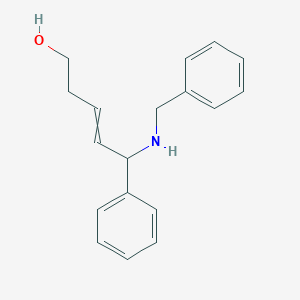
![N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide](/img/structure/B12539197.png)
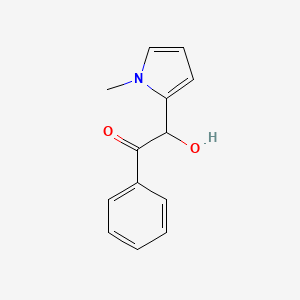
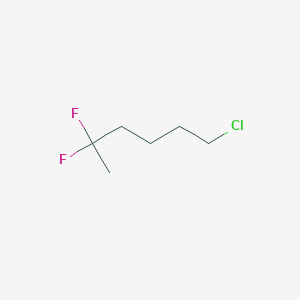
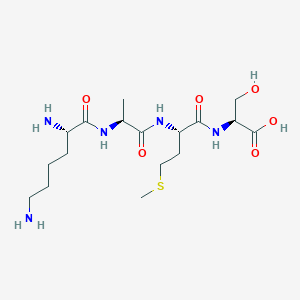
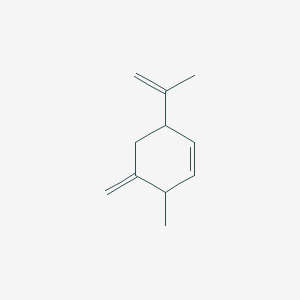
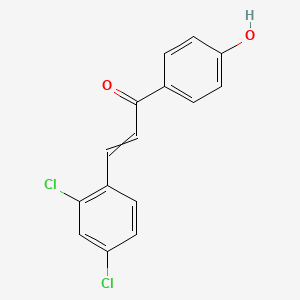
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)](/img/structure/B12539230.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
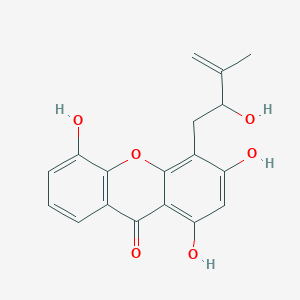
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
